molecular formula C25H28N4O2 B2820158 2-{[6-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1251565-76-0

2-{[6-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2820158
CAS No.: 1251565-76-0
M. Wt: 416.525
InChI Key: FIJJABFNUXANNX-UHFFFAOYSA-N
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Description

This compound is a synthetic acetamide derivative featuring a pyrimidine core substituted with a 1,2,3,4-tetrahydroisoquinolin-2-yl group at position 2 and a methyl group at position 4. The acetamide moiety is linked to a 2,4,6-trimethylphenyl group, which likely enhances lipophilicity and influences receptor binding.

Properties

IUPAC Name

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylpyrimidin-4-yl]oxy-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2/c1-16-11-17(2)24(18(3)12-16)27-22(30)15-31-23-13-19(4)26-25(28-23)29-10-9-20-7-5-6-8-21(20)14-29/h5-8,11-13H,9-10,14-15H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJJABFNUXANNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)COC2=NC(=NC(=C2)C)N3CCC4=CC=CC=C4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3,4-dihydroisoquinoline derivative, followed by its coupling with a pyrimidine derivative under specific conditions. The final step involves the acylation of the intermediate with 2,4,6-trimethylphenyl acetamide.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the isoquinoline or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound is primarily studied for its antitumor and neuroprotective properties. Research indicates that it may interact with various neurotransmitter receptors and exhibit significant cytotoxic effects against cancer cells.

Antitumor Activity

Recent studies have demonstrated that derivatives of tetrahydroisoquinoline compounds exhibit notable antitumor activity. For instance:

  • A study using the sulforhodamine B (SRB) assay evaluated the cytotoxic effects of similar compounds on human prostate cancer cells (PC3). Results showed that these compounds could induce apoptosis and significantly reduce cell viability at low micromolar concentrations. The involvement of specific adrenoceptors in modulating apoptosis was highlighted.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Preliminary findings suggest that it may help mitigate neurodegenerative processes by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Applications in Drug Development

Due to its biological activity, this compound is being explored in drug development for:

  • Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a potential candidate for developing novel anticancer therapies.
  • Neurodegenerative Diseases : Its neuroprotective properties suggest potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInduces apoptosis in prostate cancer cells
NeuroprotectionReduces oxidative stress in neuronal cells

Case Studies

Several case studies have explored the implications of this compound:

Case Study 1: Prostate Cancer Cells

A study focused on the cytotoxic effects of tetrahydroisoquinoline derivatives on prostate cancer cells demonstrated significant reductions in cell viability and highlighted the mechanisms through which these compounds induce apoptosis.

Case Study 2: Neuroprotective Mechanisms

Another investigation assessed the neuroprotective effects of similar compounds on neuronal cell lines exposed to oxidative stress. The results indicated a reduction in cell death and improved cell survival rates, suggesting a mechanism involving antioxidant activity.

Mechanism of Action

The mechanism of action of 2-{[6-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(2,3-Diphenylquinoxalin-6-yl)acetamide Derivatives

  • Structure: Substituted pyrimidine with quinoxaline and acetamide groups.
  • Synthesis : Prepared via condensation of thiouracil derivatives with chloroacetamides in acetonitrile under reflux .

2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides

  • Structure : Pyrimidine-thioacetamides with aryl or benzyl substituents.
  • Synthesis : Alkylation of thiopyrimidines using sodium methylate and chloroacetamides .
  • Activity : The thioether linkage enhances metabolic stability compared to oxygen-linked analogues, as seen in improved bioavailability in preclinical models .

Target Compound vs. Analogues

Feature Target Compound N-(2,3-Diphenylquinoxalin-6-yl)acetamide Pyrimidine-Thioacetamides
Core Structure Pyrimidine-oxygen-acetamide Pyrimidine-thio-quinoxaline-acetamide Pyrimidine-thioacetamide
Key Substituents 6-methyl, tetrahydroisoquinoline, 2,4,6-trimethylphenyl 4-chlorophenyl, cyano, hydroxyl Aryl, benzyl
Synthetic Yield Not reported Up to 90.2% 75–85%
Thermal Stability Not reported mp 230–232°C mp 180–210°C
Putative Target CNS receptors (inferred from tetrahydroisoquinoline) Antimicrobial/anticancer (quinoxaline moieties) Enzyme inhibition (e.g., kinases)

Substituent-Driven Activity Differences

  • Tetrahydroisoquinoline vs. Quinoxaline: The tetrahydroisoquinoline group in the target compound may confer affinity for adrenergic or opioid receptors, whereas quinoxaline derivatives (e.g., 4a) are associated with DNA intercalation and topoisomerase inhibition .
  • Trimethylphenyl vs.

Biological Activity

The compound 2-{[6-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides an in-depth exploration of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H28N4O2C_{25}H_{28}N_{4}O_{2} with a molecular weight of 416.52 g/mol. The structure includes a tetrahydroisoquinoline moiety, a pyrimidine ring, and an acetamide functional group, which contribute to its unique properties.

Structural Representation

PropertyValue
IUPAC NameThis compound
Molecular FormulaC25H28N4O2C_{25}H_{28}N_{4}O_{2}
Molecular Weight416.52 g/mol
CAS Number1251633-24-5

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. It has been studied for its potential to modulate enzyme activity and receptor signaling pathways. The specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial in disease progression, particularly in cancer and neurological disorders.
  • Receptor Binding : It has the potential to bind to specific receptors in the central nervous system, influencing neurotransmitter activity and potentially offering therapeutic benefits for psychiatric conditions.

Therapeutic Applications

Research indicates that this compound may have applications in:

  • Cancer Treatment : Preliminary studies suggest that it may exhibit anti-cancer properties by inducing apoptosis in cancer cells.
  • Neurological Disorders : Its ability to interact with neurotransmitter systems positions it as a candidate for treating conditions such as depression or anxiety.

Case Studies

  • Anti-Cancer Activity : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at micromolar concentrations. The mechanism was linked to apoptosis induction through caspase activation .
  • Neuroprotective Effects : In vitro studies showed that the compound could protect neuronal cells from oxidative stress-induced damage. This suggests a potential role in neurodegenerative diseases .
  • Pharmacokinetics : Research on the pharmacokinetic profile indicated favorable absorption and distribution characteristics, making it a suitable candidate for further development .

Comparative Studies

Comparative studies with similar compounds have highlighted the unique efficacy of this compound due to its structural features. For instance:

Compound NameBiological ActivityNotes
N-(3-chloro-2-methylphenyl)-2-{[6-methyl...}Moderate anti-cancer effectsLess potent than target compound
N-(4-methoxyphenyl)-2-{[6-methyl...}Neuroprotective but less effectiveLacks some structural features

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